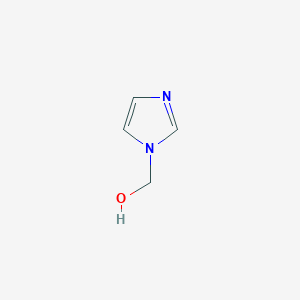
(4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride
Descripción general
Descripción
- (4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride is a chemical compound with the molecular formula C₁₂H₂₃ClN₂O . It falls within the class of phenylpiperidine derivatives .
- This compound is used in various applications, including pharmaceutical research and development.
Synthesis Analysis
- The synthesis of this compound involves specific chemical reactions and procedures. Unfortunately, I don’t have access to specific synthetic routes or protocols for this compound. However, researchers typically use established methods to synthesize it.
Molecular Structure Analysis
- The molecular structure consists of a piperidinyl ring and a methylpiperidinyl ring, both attached to a central methanone group.
- The hydrochloride salt form adds a chloride ion to enhance solubility.
Chemical Reactions Analysis
- Specific chemical reactions involving this compound would depend on its intended use. It may participate in reactions typical of ketones and amines.
Physical And Chemical Properties Analysis
- Physical Properties : These include solubility, melting point, boiling point, and appearance (solid or crystalline).
- Chemical Properties : Reactivity with other compounds, stability, and pH behavior.
Aplicaciones Científicas De Investigación
Piperidine derivatives, such as “(4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride”, have a wide range of applications in the pharmaceutical industry . Here are some potential applications:
-
Pharmaceuticals : Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They are among the most important synthetic fragments for designing drugs .
-
Alkaloids : Piperidine derivatives are also found in various alkaloids . Alkaloids are a group of naturally occurring chemical compounds that contain mostly basic nitrogen atoms.
-
Synthesis of Biologically Active Piperidines : Piperidine derivatives are used as substrates for the synthesis of biologically active piperidines . These compounds have a wide range of biological activities and are used in the development of new drugs .
-
Cyclization and Annulation Reactions : Piperidine derivatives are used in cyclization and annulation reactions . These reactions are important in the synthesis of various heterocyclic compounds .
-
Amination Reactions : Piperidine derivatives are used in amination reactions . These reactions are used to introduce an amino group into a compound .
-
Multicomponent Reactions : Piperidine derivatives are used in multicomponent reactions . These reactions involve three or more reactants and are used to synthesize complex molecules .
Piperidine derivatives, such as “(4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride”, have a wide range of applications in various fields . Here are some additional potential applications:
-
Hydrogenation Reactions : Piperidine derivatives are used in hydrogenation reactions . These reactions are used to reduce or hydrogenate organic compounds .
-
Cycloaddition Reactions : Piperidine derivatives are used in cycloaddition reactions . These reactions are used to form ring structures .
-
Annulation Reactions : Piperidine derivatives are used in annulation reactions . These reactions are used to form new ring systems .
-
Biological Activity Studies : Piperidine derivatives are used in studies of biological activity . These studies are used to determine the biological effects of these compounds .
-
Pharmacological Activity Studies : Piperidine derivatives are used in studies of pharmacological activity . These studies are used to determine the pharmacological effects of these compounds .
-
Drug Discovery : Piperidine derivatives are used in drug discovery . These compounds are used in the development of new drugs .
Safety And Hazards
- Corrosive : May cause skin burns and eye damage.
- Respiratory Irritation : May irritate the respiratory system.
- Storage and Disposal : Proper storage and disposal guidelines are essential.
Direcciones Futuras
- Continued research on this compound’s applications, potential modifications, and optimization.
- Exploration of novel delivery methods or targeted formulations.
Remember that this analysis is based on general knowledge, and specific details may vary depending on the intended use and context. For precise information, consult relevant scientific literature and experts in the field. 🌟
Propiedades
IUPAC Name |
(4-methylpiperidin-1-yl)-piperidin-3-ylmethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O.ClH/c1-10-4-7-14(8-5-10)12(15)11-3-2-6-13-9-11;/h10-11,13H,2-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGBXZNGRQXPLTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)C2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60383321 | |
| Record name | (4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidino)(3-piperidinyl)methanone hydrochloride | |
CAS RN |
845885-84-9 | |
| Record name | Methanone, (4-methyl-1-piperidinyl)-3-piperidinyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=845885-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methylpiperidin-1-yl)(piperidin-3-yl)methanone--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60383321 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-1-(piperidine-3-carbonyl)piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[[2-[[2-[[2-[[2-[[2-Amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1586970.png)






![N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]formamide](/img/structure/B1586982.png)



